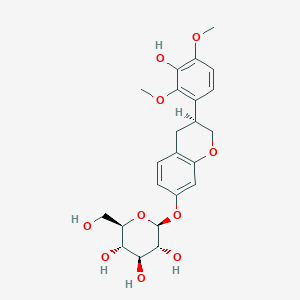
Astraisoflavanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astraisoflavanin, also known as this compound, is a useful research compound. Its molecular formula is C23H28O10 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Properties
Astraisoflavanin has been investigated for its antioxidant , anti-inflammatory , and anticancer properties. Research indicates that it may play a role in:
- Antioxidant Activity : this compound exhibits significant antioxidant effects, which can help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been observed to induce apoptosis in breast cancer cells by affecting the PI3K/Akt/mTOR signaling pathway .
Biological Activities
The compound has demonstrated several biological activities that enhance its therapeutic potential:
- Immunomodulatory Effects : this compound has been reported to enhance immune responses, which could be beneficial in developing treatments for infectious diseases and cancer .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Properties
A study conducted by Zhou et al. (2018) demonstrated that an extract from Astragalus membranaceus, which contains this compound, inhibited cell growth and induced apoptosis in cultured breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR pathway, highlighting this compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research by Lv et al. (2017) indicated that Astragalus polysaccharide (APS), which includes this compound, could represent a natural therapeutic approach for treating inflammatory bowel disease. The study showed significant modulation of cytokine production in animal models.
Potential Applications in Various Fields
| Field | Application |
|---|---|
| Pharmaceuticals | Development of antioxidant and anti-inflammatory drugs for chronic diseases. |
| Nutraceuticals | Formulation of dietary supplements aimed at enhancing immune function and reducing oxidative stress. |
| Cosmetics | Use in skincare products due to its antioxidant properties to protect skin from aging. |
| Agriculture | Potential use as a natural pesticide or growth enhancer due to its biological activity against pathogens. |
Eigenschaften
CAS-Nummer |
131749-60-5 |
|---|---|
Molekularformel |
C23H28O10 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
ABIQOWLHYABFIJ-IMVNFGOTSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Isomerische SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Key on ui other cas no. |
131749-60-5 |
Synonyme |
astraisoflavanin mucronulatol -7-O-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















